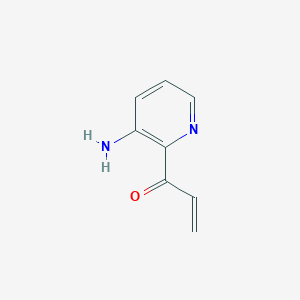
1-(3-Aminopyridin-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopyridin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C8H8N2O It is a derivative of pyridine and features an amino group at the 3-position and a prop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyridin-2-yl)prop-2-en-1-one typically involves the condensation of 3-aminopyridine with an appropriate aldehyde or ketone under basic conditions. One common method involves the use of acetylpyridine and N,N-dimethylformamide dimethyl acetal in the presence of a solvent like toluene. The reaction mixture is heated to around 140°C for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Aminopyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the double bond in the prop-2-en-1-one moiety.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce saturated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminopyridin-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Aminopyridin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the prop-2-en-1-one moiety can participate in conjugation and electron transfer processes. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one: This compound has a similar structure but features a dimethylamino group instead of an amino group.
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This derivative includes a chlorophenyl group, which alters its chemical and biological properties.
Uniqueness: 1-(3-Aminopyridin-2-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an amino group and a prop-2-en-1-one moiety allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C8H8N2O |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
1-(3-aminopyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H8N2O/c1-2-7(11)8-6(9)4-3-5-10-8/h2-5H,1,9H2 |
InChI-Schlüssel |
UOHGEELLOUHLLA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)C1=C(C=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


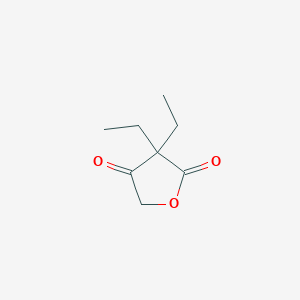


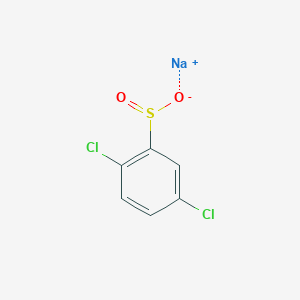
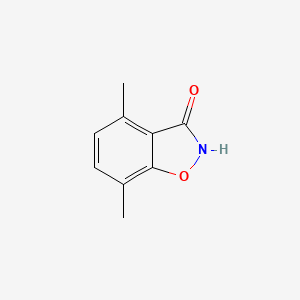
![3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13207527.png)
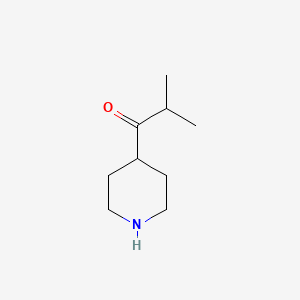

![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13207539.png)
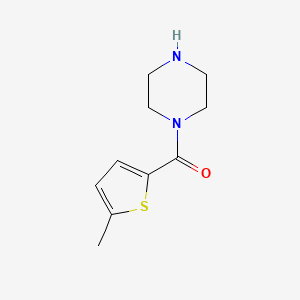
![1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol](/img/structure/B13207555.png)
![3-{[(2-Methylpropyl)amino]methyl}benzonitrile](/img/structure/B13207562.png)
![4-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13207569.png)
![1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B13207589.png)
